Brepocitinib

Catalog No.
S539196
CAS No.
1883299-62-4
M.F
C18H21F2N7O
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brepocitinib

CAS Number

1883299-62-4

Product Name

Brepocitinib

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone

Molecular Formula

C18H21F2N7O

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12?,13?,14-/m0/s1

InChI Key

BUWBRTXGQRBBHG-RUXDESIVSA-N

SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Solubility

Soluble in DMSO

Synonyms

Brepocitinib, PF-06700841 free base

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Isomeric SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F

Description

The exact mass of the compound Brepocitinib is 389.1776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Brepocitinib is a small molecule inhibitor that targets an enzyme called tyrosine kinase 2 (TYK2). TYK2 plays a role in the signaling pathways of various cytokines, which are molecules involved in the immune system's inflammatory response. By inhibiting TYK2, brepocitinib may help to reduce inflammation in autoimmune conditions. Source

Clinical Trials

Brepocitinib is being studied in clinical trials for various autoimmune diseases, including:

  • Dermatomyositis: A rare inflammatory disease that causes muscle weakness and a distinctive skin rash. Phase 3 clinical trials are ongoing to assess brepocitinib's efficacy and safety in treating dermatomyositis. Source:
  • Alopecia Areata: An autoimmune disease that causes hair loss. Clinical trials have been conducted to investigate brepocitinib's effectiveness in treating alopecia areata. Source: )

Brepocitinib is a small-molecule compound that functions as a dual inhibitor of tyrosine kinase 2 and Janus kinase 1. It is currently under investigation for the treatment of various inflammatory autoimmune diseases, including plaque psoriasis and alopecia areata. By inhibiting these kinases, brepocitinib disrupts key signaling pathways involved in immune responses, particularly those mediated by interleukin-12 and interleukin-23, which are critical in the pathogenesis of several autoimmune conditions .

Brepocitinib is a dual inhibitor, targeting both TYK2 and JAK1 enzymes. These enzymes are involved in the JAK-STAT signaling pathway, which plays a crucial role in the activation and proliferation of immune cells. By inhibiting JAK1 and TYK2, brepocitinib disrupts this pathway, leading to a decreased production of inflammatory cytokines and a dampening of the immune response.

As with any new drug, safety is a major concern. Clinical trials are ongoing to assess the safety and efficacy of brepocitinib. Early studies have shown promising results with acceptable tolerability, but some side effects like infections and elevated liver enzymes have been reported []. Further research is needed to fully understand the long-term safety profile of brepocitinib.

Limitations and Future Directions

While Brepocitinib shows promise as a treatment for autoimmune diseases, some limitations exist. Recent Phase 2 trials for Lupus failed to meet the primary endpoint, highlighting the need for further investigation []. Additionally, the long-term safety profile remains unclear.

Brepocitinib acts primarily through the inhibition of tyrosine kinase 2 and Janus kinase 1. These enzymes are integral to the signaling pathways activated by cytokines that promote inflammation. The inhibition leads to a decrease in the production of pro-inflammatory cytokines, thereby modulating immune responses. The specific

The synthesis of brepocitinib involves several steps typical for small-molecule drug development. While specific proprietary methods may not be publicly disclosed, general synthetic routes typically include:

  • Formation of Key Intermediates: Initial reactions produce intermediates that contain the core structure necessary for activity against tyrosine kinase 2 and Janus kinase 1.
  • Functionalization: Subsequent reactions introduce functional groups that enhance solubility and bioavailability.
  • Crystallization: The final compound is often crystallized to obtain a pure form suitable for pharmacological testing.

Recent patents have described specific crystalline forms of brepocitinib and their preparation methods, emphasizing the importance of polymorphism in drug formulation .

Brepocitinib is primarily being developed for treating autoimmune diseases characterized by inflammatory processes. Its applications include:

  • Plaque Psoriasis: Demonstrated efficacy in reducing skin lesions and improving quality of life.
  • Alopecia Areata: Shown potential in promoting hair regrowth.
  • Atopic Dermatitis: Under investigation for topical formulations to alleviate symptoms .

Additionally, ongoing research explores its use in other conditions such as systemic lupus erythematosus and Crohn's disease .

Interaction studies involving brepocitinib have focused on its pharmacokinetics and potential drug-drug interactions. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4/5, which suggests that co-administration with other drugs metabolized by these enzymes could lead to significant interactions . Clinical trials have assessed how various demographic factors influence drug disposition, highlighting variability in systemic exposure among different patient populations .

Brepocitinib stands out among other inhibitors due to its dual action on both tyrosine kinase 2 and Janus kinase 1. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
TofacitinibJanus kinase 1/3 inhibitorApproved for rheumatoid arthritis; oral formulation available
BaricitinibJanus kinase 1/2 inhibitorApproved for rheumatoid arthritis; also used for atopic dermatitis
FilgotinibJanus kinase 1 inhibitorSelective action; primarily used for rheumatoid arthritis

Brepocitinib's unique combination of targeting both tyrosine kinase 2 and Janus kinase 1 may offer broader therapeutic benefits compared to these other compounds, particularly in inflammatory pathways that are dependent on interleukin-12 and interleukin-23 signaling .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

389.17756464 g/mol

Monoisotopic Mass

389.17756464 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3X8387Q25N

Wikipedia

Brepocitinib

Dates

Modify: 2024-04-14
1: Fensome A, Ambler CM, Arnold E, Banker ME, Brown MF, Chrencik J, Clark JD, Dowty ME, Efremov IV, Flick A, Gerstenberger BS, Gopalsamy A, Hayward MM, Hegen M, Hollingshead BD, Jussif J, Knafels JD, Limburg DC, Lin D, Lin TH, Pierce BS, Saiah E, Sharma R, Symanowicz PT, Telliez JB, Trujillo JI, Vajdos FF, Vincent F, Wan ZK, Xing L, Yang X, Yang X, Zhang L. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). J Med Chem. 2018 Oct 11;61(19):8597-8612. doi: 10.1021/acs.jmedchem.8b00917. Epub 2018 Aug 16. PubMed PMID: 30113844.
2: D'Amico F, Fiorino G, Furfaro F, Allocca M, Danese S. Janus kinase inhibitors for the treatment of inflammatory bowel diseases: developments from phase I and phase II clinical trials. Expert Opin Investig Drugs. 2018 Jul;27(7):595-599. doi: 10.1080/13543784.2018.1492547. Epub 2018 Jul 6. Review. PubMed PMID: 29938545.
3: Banfield C, Scaramozza M, Zhang W, Kieras E, Page KM, Fensome A, Vincent M, Dowty ME, Goteti K, Winkle PJ, Peeva E. The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis. J Clin Pharmacol. 2018 Apr;58(4):434-447. doi: 10.1002/jcph.1046. Epub 2017 Dec 21. PubMed PMID: 29266308.

Explore Compound Types